molecular formula C16H13F3N6 B4804469 N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Numéro de catalogue: B4804469
Poids moléculaire: 346.31 g/mol
Clé InChI: FZKFDCYCUKXFBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C16H13F3N6 and its molecular weight is 346.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.11537893 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

The compound , part of the [1,2,4]triazolo[4,3-b]pyridazine class, is significant in chemical synthesis. Research has shown various methods to synthesize related compounds, demonstrating the chemical versatility and potential applications of such structures. For example, Younes et al. (1987) detailed the synthesis of triazolopyridazin indole derivatives, showcasing the potential for creating a variety of chemical compounds within this class (Younes et al., 1987). Similarly, Boraei et al. (2020) synthesized nitrogen and sulfur heterocyclic systems by linking four rings, including indole and 1,2,4-triazole, which underscores the compound's relevance in complex chemical syntheses (Boraei et al., 2020).

Potential Biological Activities

Several studies have investigated the biological activities of compounds related to N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. Hassan (2013) synthesized 2-pyrazolines and pyrazole derivatives that exhibited antimicrobial activity against various organisms, indicating potential medical applications of similar compounds (Hassan, 2013). Ali et al. (2016) further explored the antimicrobial activity of new fused 1,2,4-triazines, demonstrating the compound's relevance in developing antimicrobial agents (Ali et al., 2016).

Antiviral and Anticancer Potentials

Research by Shamroukh and Ali (2008) on triazolopyridazines revealed antiviral activity against hepatitis-A virus, suggesting potential use in antiviral therapies (Shamroukh & Ali, 2008). Moreover, Ilić et al. (2011) explored the antiproliferative activity of triazolopyridazin-6-yloxy derivatives, indicating its potential in cancer research (Ilić et al., 2011).

Structural Analysis and Chemical Properties

Sallam et al. (2021) conducted structural analysis and density functional theory calculations on a pyridazine analog, highlighting the importance of understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Sallam et al., 2021).

Mécanisme D'action

Target of Action

BRD4 Inhibitor-27 primarily targets the Bromodomain and Extraterminal (BET) protein family member, BRD4 . BRD4 is an epigenetic reader that recognizes and binds to acetylated lysine residues on target proteins, including histones . It plays a pivotal role in gene expression regulation, genome stability, and cancer development .

Mode of Action

BRD4 Inhibitor-27 acts by inhibiting the binding of BRD4 to acetylated histones . This disrupts the communication between super-enhancers and target promoters, leading to the repression of oncogenes to which cancer cells are addicted . This results in cell death . BRD4 Inhibitor-27 also suppresses BRD4 and its target HIF1α, reducing the expression and secretion of macrophage colony-stimulating factor CSF1 by tumor cells .

Biochemical Pathways

The inhibition of BRD4 affects multiple biochemical pathways. It disrupts the communication between super-enhancers and target promoters, leading to the repression of oncogenes . This includes the c-MYC oncogene, which is critical for cell growth and proliferation . BRD4 Inhibitor-27 also suppresses the expression of CSF1, affecting the proliferation of tumor-associated macrophages .

Pharmacokinetics

The Tmax of these BET inhibitors is typically between 0.5–6 hours, but the range for T1/2 can vary significantly .

Result of Action

The inhibition of BRD4 by BRD4 Inhibitor-27 leads to a decrease in the transcription and expression of oncogenes, such as c-MYC . This results in reduced cancer cell proliferation and survival . Additionally, BRD4 Inhibitor-27 blocks the proliferation of tumor-associated macrophages, partly by reducing the expression and secretion of CSF1 by tumor cells .

Action Environment

The action of BRD4 Inhibitor-27 can be influenced by environmental factors. For instance, ionizing radiation can lead to BRD4 isoform B binding to acetylated histones and recruiting condensin II . This suggests that the cellular environment and external stimuli can impact the efficacy and stability of BRD4 Inhibitor-27.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Orientations Futures

The future directions for the study and application of this compound are not explicitly mentioned in the available resources .

Propriétés

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6/c17-16(18,19)15-23-22-14-6-5-13(24-25(14)15)20-8-7-10-9-21-12-4-2-1-3-11(10)12/h1-6,9,21H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKFDCYCUKXFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 3
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 4
Reactant of Route 4
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 5
Reactant of Route 5
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 6
Reactant of Route 6
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.